8-Ethoxy-9-ethyl-9H-purin-6-amine
Overview
Description
ANR 94: 8-Ethoxy-9-ethyl-9H-purin-6-amine , is a potent and selective antagonist of the adenosine A2A receptor. This compound has shown significant promise in the treatment of Parkinson’s disease due to its neuroprotective and anti-inflammatory effects .
Mechanism of Action
Target of Action
ANR 94, also known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is a potent and selective antagonist of the adenosine A2A receptor (AA2AR) . The adenosine A2A receptor is one of the four subtypes activated by the nucleoside adenosine . This receptor is widely distributed in the body, including the central nervous system and numerous peripheral tissues such as blood vessels, endothelial, lymphoid, smooth muscle cells, and neurons .
Mode of Action
ANR 94 interacts with its target, the adenosine A2A receptor, by binding to it and inhibiting its action . The Ki values for ANR 94 are 643 nM for rat AA2AR and 46 nM for human AA2AR, indicating a high affinity for the human receptor .
Biochemical Pathways
The interaction of ANR 94 with the adenosine A2A receptor affects various biochemical pathways. The adenosine A2A receptor is involved in many physiological processes, and its blockade could be beneficial in neuroinflammation, neurodegenerative disorders, and cancer . .
Pharmacokinetics
These properties are crucial in determining the drug’s effectiveness and safety .
Result of Action
ANR 94 has shown activity in the treatment of Parkinson’s disease in vivo, improving parkinsonian motor deficits and tremors . It also exhibits neuroprotective and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
ANR 94 interacts with the adenosine A2A receptor (AA2AR), a protein that plays a crucial role in biochemical reactions . The nature of this interaction is antagonistic, meaning that ANR 94 binds to the AA2AR and inhibits its function .
Cellular Effects
ANR 94 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the adenosine A2A receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, ANR 94 exerts its effects by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ANR 94 involves the reaction of 8-ethoxy-9-ethyladenine with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature .
Industrial Production Methods: Industrial production of ANR 94 is carried out under stringent conditions to ensure high purity and yield. The compound is synthesized in bulk using optimized reaction conditions and purified using high-performance liquid chromatography to achieve a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions: ANR 94 primarily undergoes substitution reactions due to the presence of reactive sites on the purine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted purine derivatives .
Scientific Research Applications
ANR 94 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study adenosine receptor interactions.
Biology: Employed in research on cellular signaling pathways involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.
Comparison with Similar Compounds
- 8-(3-Chlorostyryl)caffeine
- SCH 58261
- 5′-(N-Ethylcarboxamido)adenosine
- BAY 60-6583
- 8-Cyclopentyl-1,3-dimethylxanthine
Comparison: ANR 94 is unique in its high selectivity and affinity for the adenosine A2A receptor, with a Ki value of 46 nM for the human receptor . This high selectivity makes it a valuable tool in research and potential therapeutic applications. In comparison, other similar compounds may have varying degrees of selectivity and affinity for different adenosine receptor subtypes .
Properties
IUPAC Name |
8-ethoxy-9-ethylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDTMONBLMLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=C1OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473127 | |
Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634924-89-3 | |
Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 634924-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ANR 94?
A1: ANR 94 acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, ANR 94 interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.
Q2: How does ANR 94 impact motor symptoms in Parkinson's disease models?
A2: Studies in a rodent model of Parkinson's disease demonstrate that ANR 94 significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.
Q3: Does ANR 94 offer any neuroprotective benefits in Parkinson's disease?
A3: While ANR 94 alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of ANR 94 and determine optimal treatment strategies.
Q4: Are there any potential advantages to combining ANR 94 with other therapeutic agents?
A4: Research suggests that combining ANR 94 with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.
Q5: What is known about the metabolism of ANR 94?
A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that ANR 94 is metabolized to a very small extent (1.5-5%) []. Additionally, ANR 94 acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.
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